molecular formula C23H18BrClFN3O B4897071 (Z)-3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

(Z)-3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B4897071
M. Wt: 486.8 g/mol
InChI Key: HSHCBFBHQLOLGT-MFOYZWKCSA-N
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Description

(Z)-3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide is a complex organic compound featuring a pyrrole ring substituted with various halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The starting materials often include halogenated anilines and pyrrole derivatives. The key steps may involve:

    Halogenation: Introduction of bromine and fluorine atoms into the phenyl ring.

    Pyrrole Formation: Cyclization reactions to form the pyrrole ring.

    Coupling Reactions: Use of coupling agents like palladium catalysts to attach the substituted phenyl groups to the pyrrole ring.

    Cyanation: Introduction of the cyano group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Medicine

    Therapeutics: Investigated for its potential anti-cancer and anti-inflammatory properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The halogenated phenyl groups and the cyano group play crucial roles in binding to these targets, modulating their activity. The pyrrole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClFN3O/c1-13-4-6-19(25)11-21(13)28-23(30)17(12-27)9-16-8-14(2)29(15(16)3)22-7-5-18(24)10-20(22)26/h4-11H,1-3H3,(H,28,30)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHCBFBHQLOLGT-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C=C(C=C3)Br)F)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C=C(C=C3)Br)F)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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